molecular formula C25H30N6O2 B8789503 N2-(L-Phenylalanyl)-N1-(naphthalenyl)-L-arigninamide

N2-(L-Phenylalanyl)-N1-(naphthalenyl)-L-arigninamide

Cat. No.: B8789503
M. Wt: 446.5 g/mol
InChI Key: ZNHUFUZDUQRKBB-VXKWHMMOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MC-207,110 dihydrochloride involves the coupling of phenylalanine and arginine with beta-naphthylamide. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under anhydrous conditions. The product is then purified through crystallization or chromatography techniques .

Industrial Production Methods: Industrial production of MC-207,110 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet research-grade standards .

Chemical Reactions Analysis

Types of Reactions: MC-207,110 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive amide and aromatic groups. It can also participate in hydrogen bonding and electrostatic interactions with other molecules .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically derivatives of MC-207,110 dihydrochloride with modified functional groups, which can be used to study structure-activity relationships .

Scientific Research Applications

MC-207,110 dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

MC-207,110 dihydrochloride exerts its effects by inhibiting efflux pumps in bacteria. These pumps are responsible for expelling antibiotics and other toxic substances out of bacterial cells, contributing to multidrug resistance. By inhibiting these pumps, MC-207,110 dihydrochloride increases the intracellular concentration of antibiotics, thereby enhancing their efficacy. The compound targets multiple efflux systems, including MexAB–OprM, MexCD–OprJ, MexEF–OprN, and MexXY–OprM in Pseudomonas aeruginosa .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H30N6O2

Molecular Weight

446.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide

InChI

InChI=1S/C25H30N6O2/c26-21(15-17-7-2-1-3-8-17)23(32)31-22(11-6-14-29-25(27)28)24(33)30-20-13-12-18-9-4-5-10-19(18)16-20/h1-5,7-10,12-13,16,21-22H,6,11,14-15,26H2,(H,30,33)(H,31,32)(H4,27,28,29)/t21-,22-/m0/s1

InChI Key

ZNHUFUZDUQRKBB-VXKWHMMOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)N

SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N2-(L-Phenylalanyl)-N1-(naphthalenyl)-L-arigninamide
Reactant of Route 2
N2-(L-Phenylalanyl)-N1-(naphthalenyl)-L-arigninamide
Reactant of Route 3
N2-(L-Phenylalanyl)-N1-(naphthalenyl)-L-arigninamide
Reactant of Route 4
N2-(L-Phenylalanyl)-N1-(naphthalenyl)-L-arigninamide
Reactant of Route 5
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N2-(L-Phenylalanyl)-N1-(naphthalenyl)-L-arigninamide
Reactant of Route 6
Reactant of Route 6
N2-(L-Phenylalanyl)-N1-(naphthalenyl)-L-arigninamide

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